(2-Fluoro-4-phenylphenyl)methanamine
Overview
Description
(2-Fluoro-4-phenylphenyl)methanamine: is a chemical compound characterized by a fluorine atom attached to a phenyl ring, which is further substituted with a phenyl group and an amine group. This compound is of interest in various scientific research applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by first brominating 2-fluorobenzene to form 2-fluorobromobenzene, followed by amination with an amine group to introduce the methanamine functionality.
Cross-Coupling Reactions: Techniques such as Suzuki–Miyaura cross-coupling can be employed to couple 2-fluorophenylboronic acid with 4-phenylphenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: Industrial production often involves batch processes where the compound is synthesized in large reactors under controlled conditions to ensure purity and yield.
Continuous Flow Chemistry: This method can be used to enhance efficiency and scalability by continuously feeding reactants through a reactor system.
Chemical Reactions Analysis
(2-Fluoro-4-phenylphenyl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the amine group to an amine derivative.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Fluorinated phenols and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Brominated or nitro-substituted derivatives.
Scientific Research Applications
(2-Fluoro-4-phenylphenyl)methanamine: has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as potential use in drug design and development.
Industry: Employed in the production of advanced materials and chemical sensors.
Mechanism of Action
(2-Fluoro-4-phenylphenyl)methanamine: can be compared with similar compounds like 2-fluoro-4-methylaniline and 4-aminobiphenyl :
2-Fluoro-4-methylaniline: Similar in structure but lacks the additional phenyl group, leading to different reactivity and biological activity.
4-Aminobiphenyl: Contains two phenyl rings but lacks the fluorine atom, resulting in distinct chemical properties and applications.
Comparison with Similar Compounds
2-Fluoro-4-methylaniline
4-Aminobiphenyl
2-Fluorophenylboronic acid
4-Phenylphenylboronic acid
(2-Fluoro-4-phenylphenyl)methanamine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
(2-fluoro-4-phenylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFLRPHEKRECI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880157-45-9 | |
Record name | (2-fluoro-4-phenylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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